1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane
Overview
Description
1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane is a halogenated organic compound with the molecular formula C4H2Br2ClF5. It is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a highly reactive and versatile compound in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane can be synthesized through halogenation reactions involving the addition of bromine and chlorine to a fluorinated butane precursor. The reaction typically occurs under controlled conditions to ensure the selective addition of halogens to the desired positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are carried out in specialized reactors where the fluorinated butane is exposed to bromine and chlorine gases under specific temperature and pressure conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of less halogenated butane derivatives.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Scientific Research Applications
1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing halogen atoms into molecules.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane involves its reactivity with various molecular targets. The halogen atoms in the compound can interact with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create complex molecules with desired functionalities.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromo-1,1,2,2-tetrafluoroethane
- 1,2-Dichloro-1,1,2,2-tetrafluoroethane
- 1,2-Dibromo-1,1,2,2-tetrafluoropropane
Uniqueness
1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane is unique due to the presence of both bromine and chlorine atoms along with multiple fluorine atoms. This combination of halogens imparts distinct reactivity and properties, making it valuable in specific chemical processes where such reactivity is required.
Properties
IUPAC Name |
1,2-dibromo-2-chloro-1,1,4,4,4-pentafluorobutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2ClF5/c5-2(7,4(6,11)12)1-3(8,9)10/h1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHDQTLNNTTYBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Br)(Cl)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2ClF5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240042 | |
Record name | 1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-01-7 | |
Record name | 1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885276-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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